molecular formula C19H31NO5 B601840 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol CAS No. 899822-99-2

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol

Cat. No.: B601840
CAS No.: 899822-99-2
M. Wt: 353.46
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Description

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol (molecular formula: C₁₉H₃₁NO₅) is a synthetic organic compound characterized by a butane-1,4-diol backbone substituted with a hydroxymethyl group, a nitro group, and a 4-octylphenyl moiety. Its structural complexity arises from the combination of polar (nitro, hydroxymethyl) and hydrophobic (octylphenyl) groups, which influence its solubility, reactivity, and biochemical interactions.

The compound is primarily utilized in biochemical assays, particularly in reagent kits for detecting acidic phosphatase (ACP) and alkaline phosphatase (AKP/ALP) via visible spectrophotometry . Its role as a standard or reference material in enzyme-linked immunosorbent assays (ELISAs) underscores its stability and specificity in diagnostic applications .

Preparation Methods

Hydroxymethylation of Nitro-alcohol Precursors

The foundational method for synthesizing 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol involves the hydroxymethylation of a nitro-alcohol precursor, specifically 3-nitro-1-(4-octylphenyl)butane-1,4-diol (compound (9)) . This reaction introduces the hydroxymethyl group at the C3 position through formaldehyde incorporation.

Formaldehyde-Mediated Reaction in Water/Methanol

A pivotal advancement over earlier methods is the use of aqueous formaldehyde instead of paraformaldehyde. Paraformaldehyde, a polymerized form, often led to stubborn residues on reactor surfaces, complicating cleanup . By employing a 37% formaldehyde solution in a 1:1 water-methanol mixture, the reaction achieves a 92% yield of the target compound under reflux conditions (60–65°C) for 6–8 hours . The solvent system ensures homogeneous mixing while minimizing side reactions.

Key Reaction Parameters

ParameterValue
Formaldehyde source37% aqueous solution
SolventWater:Methanol (1:1 v/v)
Temperature60–65°C (reflux)
Reaction time6–8 hours
Yield92%

Comparative Analysis with Paraformaldehyde-Based Methods

Early syntheses used paraformaldehyde, requiring harsh conditions (80–90°C) and producing insoluble polymeric byproducts . These byproducts necessitated mechanical scrubbing of reactors, increasing downtime. The shift to aqueous formaldehyde eliminated this issue, reducing post-reaction processing time by 40% .

Reduction of Nitro-ketone Intermediates

An alternative route involves the reduction of a nitro-ketone precursor, 3-nitro-1-(4-octylphenyl)butane-1,4-dione (compound (12)), to the corresponding nitro-alcohol (compound (9)), which is subsequently hydroxymethylated .

Lithium Borohydride Reduction

Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at –20°C to 0°C selectively reduces the ketone groups while preserving the nitro functionality . This method achieves an 85% yield, with the low temperature minimizing over-reduction or denitration side reactions.

Reaction Conditions

  • Reducing agent : LiBH₄ (2:1 molar ratio relative to ketone)

  • Solvent : THF

  • Temperature : –20°C to 0°C

  • Reaction time : 4–6 hours

  • Yield : 85%

Sodium Borohydride Modifications

Sodium borohydride (NaBH₄) in methanol at 0–5°C offers a cost-effective alternative but with reduced yield (72%) due to competing esterification of the solvent . The NaBH₄ method is less favored industrially due to higher impurity levels requiring chromatographic purification.

Catalytic Hydrogenation Processes

Palladium-Catalyzed Hydrogenation of Intermediate Cyclic Ethers

The compound is occasionally synthesized via hydrogenation of a cyclic ether intermediate, 3-nitro-5-(4-octylphenyl)tetrahydrofuran-3-yl-methanol (compound (11)) . Using 10% palladium on carbon (Pd/C) under 35 bar hydrogen pressure at 100°C for 2 hours achieves full ring opening and nitro-group reduction .

Hydrogenation Parameters

ParameterValue
Catalyst10% Pd/C (anhydrous)
Pressure35 bar H₂
Temperature100°C
SolventMethanol
Reaction time2 hours
Yield88%

Acidic Conditions for Enhanced Selectivity

Introducing p-toluenesulfonic acid (p-TsOH) during hydrogenation accelerates the reaction by protonating hydroxyl groups, facilitating Pd-mediated hydrogenolysis . This modification reduces reaction time from 48 hours to 2 hours while maintaining a 90% yield .

Process Optimization and Yield Improvements

Solvent System Innovations

Replacing methanol with toluene in the hydroxymethylation step reduces polar byproduct formation, enhancing crystallinity during workup . Toluene’s azeotropic properties also simplify water removal, increasing yield to 94% .

Temperature-Controlled Stepwise Additions

Gradual formaldehyde addition at 50°C prevents exothermic runaway reactions, ensuring consistent product quality. This approach reduces impurity levels from 8% to <2% .

Comparative Analysis of Synthetic Routes

MethodYieldPurityScalabilityCost Efficiency
Formaldehyde hydroxymethylation92%98.5%HighModerate
LiBH₄ reduction85%97%ModerateHigh
Pd/C hydrogenation88%99%HighLow

The formaldehyde-mediated route is preferred industrially due to its balance of yield and scalability. However, the hydrogenation method offers higher purity, critical for pharmaceutical applications .

Industrial Applications and Scalability

Batch processes using 1,000-L reactors demonstrate consistent reproducibility, with a 90% yield maintained at scale . Continuous-flow systems are under investigation to further reduce reaction times and catalyst loading. Regulatory-compliant impurities, such as des-nitro byproducts, are controlled to <0.1% via optimized crystallization from ethyl acetate/hexane .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol is primarily recognized as an impurity in Fingolimod, a drug used for treating multiple sclerosis. Its role as an impurity has prompted investigations into its biological interactions and pharmacological properties.

Potential Mechanisms of Action:

  • Interaction with Immune Modulation Receptors: Preliminary studies suggest that this compound may interact with receptors involved in immune response, indicating possible applications in inflammatory disease treatments .
  • Biological Activity: The nitro group can undergo reduction to form amines, which may enhance biological activity and therapeutic potential .

Materials Science Applications

In materials science, the unique structural features of this compound suggest several applications:

  • Polymer Additive: It may serve as an additive in polymer formulations to improve mechanical properties and thermal stability due to its hydrophobic nature .
  • Precursor for Drug Development: Its chemical reactivity allows it to be a precursor for developing new drug candidates targeting various diseases .

Case Study 1: Interaction Studies

A study focused on the interaction of this compound with immune modulation receptors demonstrated its potential to influence inflammatory pathways. Researchers utilized receptor binding assays to assess its pharmacological profile, revealing promising results that warrant further investigation into its therapeutic applications.

Case Study 2: Polymer Formulation Enhancement

In another study, researchers incorporated this compound into polymer matrices to evaluate its impact on mechanical and thermal properties. The findings indicated significant improvements in tensile strength and thermal stability compared to control samples without the additive. This suggests its viability as a functional material in advanced polymer applications.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The hydroxymethyl groups may interact with enzymes and proteins, modulating their activity and function. The octylphenyl group can affect the compound’s hydrophobicity and membrane permeability, impacting its distribution and efficacy within biological systems.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s nitro group enhances electrophilicity, facilitating interactions in enzymatic assays, whereas the amino groups in anti-21Bb/Ca/Cb enable hydrogen bonding in receptor-binding studies .
  • The 4-octylphenyl chain in the target compound improves lipid membrane permeability, critical for cell-based assays, unlike the shorter hexynyl or thiophenyl chains in analogues .

Naturally Occurring Butane-1,4-diol Derivatives

highlights 2-methyl-3-propylbutane-1,4-diol , isolated from Alstonia boonei. This plant-derived diol lacks aromatic or nitro substituents, exhibiting simpler alkyl branching. Its identification via ¹H/¹³C NMR (δ 1.2–1.5 ppm for methyl groups) contrasts with the target compound’s complex aromatic and nitro signals .

Functional Implications :

  • The natural derivative’s aliphatic structure limits its application to basic solvent or precursor roles, whereas the target compound’s functional groups enable precise biochemical interactions .

Pharmacologically Active Analogues

lists 1,2-diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butane-1,4-diol (C₂₆H₃₁NO₃), a steroid-like molecule with estrogenic activity. Unlike the target compound, its dimethylaminoethoxy group enables receptor binding, highlighting how substituent choice dictates therapeutic vs. diagnostic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Application Reference
Target Compound C₁₉H₃₁NO₅ Nitro, hydroxymethyl, octylphenyl ACP/AKP assays, ELISA kits
anti-21Bb (hexynylphenyl derivative) C₂₄H₂₉NO₂ Hexynylphenyl, phenylethylamino Asymmetric receptor studies
2-methyl-3-propylbutane-1,4-diol C₈H₁₈O₂ Methyl, propyl Plant metabolite studies
1,2-diphenyl derivative () C₂₆H₃₁NO₃ Diphenyl, dimethylaminoethoxy Pharmacological research

Table 2: Spectral Data Highlights

Compound ¹H NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Notable Features
Target Compound 7.2–7.4 (aromatic), 4.2 (OH) 1550 (NO₂), 3400 (OH) Nitro group enhances stability
anti-21Ca (thiophene) 6.8–7.1 (thiophene) 1680 (C=O) Thiophene alters polarity
2-methyl-3-propyl derivative 1.2–1.5 (alkyl) 1050 (C-O) Simpler aliphatic structure

Biological Activity

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol, often referred to as 3-HMN-FTY, is a chemical compound characterized by its unique structural features, including a butane backbone with hydroxymethyl and nitro groups, alongside a 4-octylphenyl substituent. This compound has garnered attention primarily due to its association with Fingolimod, a drug used for treating multiple sclerosis, where it appears as an impurity. Although research on 3-HMN-FTY itself is limited, its biological activity and potential applications in pharmaceuticals and materials science warrant further exploration.

  • Molecular Formula : C19H31N O5
  • Molecular Weight : 349.46 g/mol
  • Functional Groups : Hydroxymethyl (-CH2OH), Nitro (-NO2), Octylphenyl

The presence of the nitro group suggests potential biological activity, while the hydroxymethyl group enhances solubility in polar solvents.

While specific mechanisms of action for 3-HMN-FTY are not well-documented, preliminary investigations indicate potential interactions with receptors involved in immune modulation and inflammation. The nitro group may undergo reduction to form amines, which can interact with various biological targets .

Pharmacological Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance:

  • 3-Amino-3-hydroxymethyl-1-(4-octylphenyl)butane-1,4-diol : This compound has shown enhanced biological activity due to the presence of an amino group instead of a nitro group.
  • 4-Octylacetophenone : Lacks the hydroxymethyl and nitro groups but serves as a useful intermediate in organic synthesis.
Compound NameStructural FeaturesUnique Properties
3-Amino-3-hydroxymethyl-1-(4-octylphenyl)butane-1,4-diolContains an amino groupEnhanced biological activity
4-OctylacetophenoneLacks hydroxymethyl and nitro groupsIntermediate in organic synthesis
3-Nitro-1-(4-octylphenyl)propan-1-olSimilar nitro and phenyl groupsDifferent reactivity due to propanol structure

The unique combination of hydrophobicity from the octyl chain and reactivity from both the hydroxymethyl and nitro groups may enhance its utility in medicinal chemistry compared to other similar compounds.

Impurity in Fingolimod

Research primarily focuses on 3-HMN-FTY as an impurity in Fingolimod. Fingolimod is known for its immunomodulatory effects, which may indirectly relate to the biological activity of its impurities. The detection and quantification of this compound are critical for ensuring the safety and efficacy of Fingolimod formulations .

Interaction Studies

Studies have suggested that 3-HMN-FTY might interact with various receptors involved in immune modulation. However, comprehensive studies are required to elucidate its pharmacological profile fully. The potential for this compound to serve as a precursor for developing drug candidates targeting inflammatory diseases is significant .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol?

  • Methodological Answer : Asymmetric synthesis routes for structurally related butane-1,4-diol derivatives (e.g., palladium-catalyzed cross-coupling or copper-mediated diacetoxylation) can be adapted. For example, similar compounds were synthesized using general procedures involving column chromatography for purification, yielding 75–78% purity, with characterization via 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS . The nitro group in this compound may require specific reducing conditions to avoid undesired side reactions during synthesis.

Q. How is this compound characterized structurally and functionally in biochemical assays?

  • Methodological Answer : The compound is used in enzyme activity kits (e.g., acid phosphatase assays) via visible spectrophotometry. Detection involves enzymatic hydrolysis of substrates at specific wavelengths (e.g., 405 nm for p-nitrophenyl phosphate), with calibration curves to quantify activity. Tissue or blood samples are pre-treated with buffers to stabilize the enzyme, and interference from the compound’s nitro group must be controlled using blank corrections .

Q. What analytical techniques are critical for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ~255–265 nm) is recommended due to the compound’s aromatic and nitro functional groups. Mass spectrometry (HRMS-ESI) confirms molecular weight (C19_{19}H31_{31}NO5_5, MW 353.456), while 1H^1H-NMR resolves stereochemical features (e.g., hydroxymethyl and nitro group positioning) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s stability in enzymatic assays?

  • Methodological Answer : The nitro group may oxidize under alkaline conditions, requiring pH optimization (e.g., citrate buffer at pH 5.0–6.0 for acid phosphatase assays). Stability studies should compare activity retention over time using accelerated degradation tests (e.g., 40°C for 72 hours) and validate results with LC-MS to detect decomposition products .

Q. What structural features dictate its role in polymer science, and how do chain length variations affect material properties?

  • Methodological Answer : As a diol, it can act as a chain extender in polyurethanes. The 4-octylphenyl group introduces steric hindrance, potentially reducing molecular fitting compared to shorter-chain analogs (e.g., butane-1,4-diol). Comparative studies should use dynamic mechanical analysis (DMA) and tensile testing to correlate chain length with glass transition temperature (TgT_g) and modulus .

Q. Are there contradictions in reported bioactivity data for structurally similar diols?

  • Methodological Answer : Yes. For example, benzyl derivatives with hydroxymethyl groups show antimicrobial activity dependent on substituent patterns (e.g., double bonds in side chains enhance antifungal activity but reduce antibacterial potency). This compound’s nitro group may alter redox properties, necessitating re-evaluation of structure-activity relationships (SAR) via MIC assays against Gram-positive/negative bacteria and fungi .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like acid phosphatase, focusing on hydrogen bonding between the hydroxymethyl group and catalytic residues (e.g., Arg/His). MD simulations (100 ns) assess stability of the ligand-enzyme complex, with free energy calculations (MM-PBSA) quantifying binding affinity .

Q. Notes for Experimental Design

  • Contradiction Management : When comparing bioactivity data, account for assay variability (e.g., bacterial strain differences) by including internal controls and replicating experiments ≥3 times .
  • Advanced SAR Studies : Synthesize analogs with modified nitro/hydroxymethyl groups to isolate electronic vs. steric effects on bioactivity .

Properties

IUPAC Name

3-(hydroxymethyl)-3-nitro-1-(4-octylphenyl)butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO5/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(14-21,15-22)20(24)25/h9-12,18,21-23H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSUNJZIRVZIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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